N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

Overview

Description

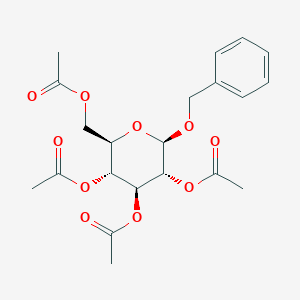

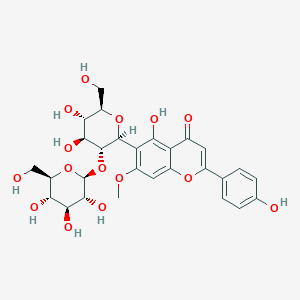

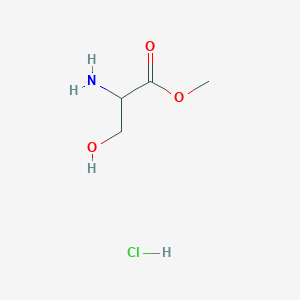

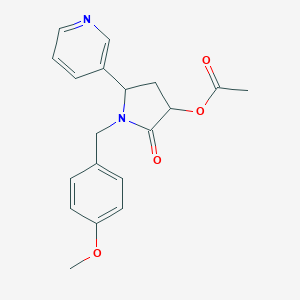

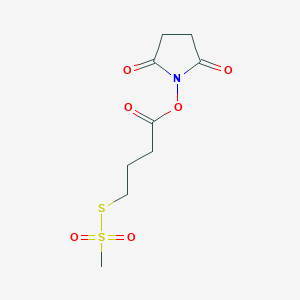

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidinone ring and a butanoate group with a methylsulfonylthio substituent. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate is the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

This compound acts as a non-cleavable linker in the synthesis of ADCs . It forms a stable bond between the antibody and the cytotoxic drug, ensuring the drug’s delivery directly to the cancer cells .

Biochemical Pathways

The compound plays a crucial role in the ADC synthesis pathway. By acting as a linker, it enables the selective delivery of the cytotoxic drug to the cancer cells, thereby minimizing the impact on healthy cells .

Pharmacokinetics

As a linker in adcs, its bioavailability would be closely tied to the properties of the adcs themselves .

Result of Action

The use of this compound in ADC synthesis results in more targeted and effective cancer treatments. The ADCs can deliver cytotoxic drugs directly to the cancer cells, reducing side effects and improving patient outcomes .

Biochemical Analysis

Biochemical Properties

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with antibodies and cytotoxins, serving as a bridge to link these two components . The nature of these interactions is based on the differential reactivity of the NHS ester and the methanethiosulfonate group on this compound, allowing for controlled cross-linking of compounds at different nucleophilic sites .

Cellular Effects

The effects of this compound on cells are primarily observed through the action of the ADCs it helps form . By linking antibodies to cytotoxins, it enables the selective delivery of cytotoxic agents to target cells, influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism, though the specific effects can vary depending on the nature of the antibody and cytotoxin used in the ADC .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in ADC synthesis . The ADCs it forms can bind to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the cytotoxin . This can result in cell death, providing a mechanism for targeted therapy .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADCs it forms

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As a synthetic compound used in ADC synthesis, it is not naturally present in biological systems and does not participate in typical metabolic pathways .

Transport and Distribution

As a component of ADCs, its distribution would likely follow that of the ADC .

Subcellular Localization

As part of an ADC, its localization would be expected to follow that of the ADC, which could vary depending on the specific antibody and target antigen .

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dioxopyrrolidin-1-yl with 4-(methylsulfonylthio)butanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonylthio group is replaced by other nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester bond and formation of corresponding acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate can be compared with other similar compounds, such as:

2,5-Dioxopyrrolidin-1-yl 4-(4-methylphenyl sulfonamido) butanoate: This compound has a similar pyrrolidinone ring but with a different substituent, leading to variations in its chemical properties and applications.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide:

The uniqueness of 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLLSNVYXTICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400053 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-55-4 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.